3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide
Brand Name:
Vulcanchem
CAS No.:
102571-25-5
VCID:
VC20821417
InChI:
InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H
SMILES:
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]
Molecular Formula:
C24H44BrN3O
Molecular Weight:
470.5 g/mol
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide
CAS No.: 102571-25-5
Cat. No.: VC20821417
Molecular Formula: C24H44BrN3O
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102571-25-5 |
|---|---|
| Molecular Formula | C24H44BrN3O |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium;bromide |
| Standard InChI | InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H |
| Standard InChI Key | LCMNZUVKTRQDSF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-] |
| Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator